molecular formula C12H17N3O2S B021133 Didesmethyl sumatriptan CAS No. 88919-22-6

Didesmethyl sumatriptan

Cat. No.: B021133
CAS No.: 88919-22-6
M. Wt: 267.35 g/mol
InChI Key: MURZXKIEJFJMPP-UHFFFAOYSA-N
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Description

Didesmethyl sumatriptan, also known as this compound, is a useful research compound. Its molecular formula is C12H17N3O2S and its molecular weight is 267.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Migraine Treatment : Didesmethyl sumatriptan is a selective 5HT1 receptor agonist highly effective in the acute treatment of migraine attacks. It's known for its ability to provide rapid relief from debilitating migraine symptoms, particularly when administered subcutaneously (Caekebeke & Ferrari, 1993).

  • Mechanism of Action : The drug's mechanism involves poor penetration of the blood-brain barrier, 5-HT1-like receptor-mediated vasoconstriction, and the blockade of neurogenic dural inflammation. This mechanism is pivotal in its effectiveness in treating migraines and headaches (Ferrari & Saxena, 1992).

  • Vasoconstriction and Blood Flow : Research shows that sumatriptan increases blood flow velocity in large cerebral arteries during migraine attacks, likely due to vasoconstriction of the large basal intracranial arteries (Caekebeke et al., 1992).

  • Vasoactive Neuropeptide Release Inhibition : Its antimigraine activity may also result from vasoconstriction of dilated cranial blood vessels and inhibition of vasoactive neuropeptide release from trigeminal sensory fibers (Longmore et al., 1997).

  • Effectiveness in Acute Migraine Treatment : Sumatriptan is effective in the acute treatment of migraine headache, alleviating symptoms such as headache, nausea, and photophobia in a majority of patients. It has been pivotal in the development of other triptans for migraine treatment (Perry & Markham, 1998).

  • Metabolism and Teratogenicity Monitoring : Recent research in 2023 explores the involvement of CYP enzymes in the metabolism of sumatriptan, converting it into N-desmethyl sumatriptan and N,N-didesmethyl sumatriptan. Additionally, studies monitor for major teratogenicity by assessing the risk of birth defects following in utero exposure to sumatriptan (Pöstges & Lehr, 2023; Ephross & Sinclair, 2014).

Future Directions

Sumatriptan is not a preventive medicine and will not prevent future migraine attacks . It is effective for the acute treatment of migraine with or without aura in adults . The dose of sumatriptan varies widely by route of administration and in most cases, no more than 2 doses should be given daily .

Biochemical Analysis

Biochemical Properties

. Its structure suggests it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s aminoethyl and methanesulfonamide groups .

Cellular Effects

Given its structure, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies would provide valuable insights .

Dosage Effects in Animal Models

Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide are not well-characterized . The compound could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

1-[3-(2-aminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-14-18(16,17)8-9-2-3-12-11(6-9)10(4-5-13)7-15-12/h2-3,6-7,14-15H,4-5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURZXKIEJFJMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237424
Record name Didesmethyl sumatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88919-22-6
Record name 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88919-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didesmethyl sumatriptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088919226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didesmethyl sumatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-5-methanesulfonamide, 3-(2-aminoethyl)-N-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.695
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIDESMETHYL SUMATRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE0Q003U63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is didesmethyl sumatriptan formed in the body, and does it have similar activity to sumatriptan?

A: this compound is formed through a two-step demethylation process from sumatriptan. The enzymes CYP1A2, CYP2C19, and CYP2D6 are involved in the initial N-demethylation step, while CYP1A2 and CYP2D6 further demethylate the resulting N-desmethyl sumatriptan to form this compound []. The research paper focuses on the metabolic pathway and does not investigate the pharmacological activity of this compound. Further research is needed to understand if this metabolite retains any affinity for sumatriptan's target receptors and exerts any downstream effects.

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